5-ROX

描述

structure in first source

Structure

3D Structure

属性

IUPAC Name |

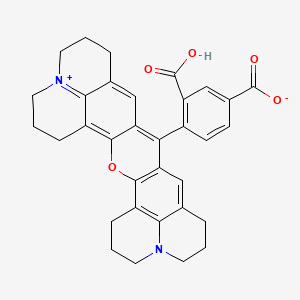

3-carboxy-4-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H30N2O5/c36-32(37)20-9-10-21(24(17-20)33(38)39)27-25-15-18-5-1-11-34-13-3-7-22(28(18)34)30(25)40-31-23-8-4-14-35-12-2-6-19(29(23)35)16-26(27)31/h9-10,15-17H,1-8,11-14H2,(H-,36,37,38,39) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNGMOMJDNDFGJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)C(=O)[O-])C(=O)O)CCC7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H30N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701314908 |

Source

|

| Record name | 5-Carboxy-X-rhodamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216699-35-3 |

Source

|

| Record name | 5-Carboxy-X-rhodamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=216699-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Carboxy-X-rhodamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Carboxy-X-rhodamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-ROX Dye: A Comprehensive Technical Guide to the Principle of Fluorescence and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxy-X-rhodamine (5-ROX) is a highly versatile and widely utilized fluorescent dye belonging to the rhodamine family. Renowned for its photostability and bright red fluorescence, this compound has become an indispensable tool in a multitude of life science applications, ranging from nucleic acid quantification in real-time polymerase chain reaction (qPCR) to the intricate analysis of molecular interactions through fluorescence resonance energy transfer (FRET). This in-depth technical guide elucidates the core principles of this compound fluorescence, provides detailed experimental protocols for its key applications, and presents quantitative data to facilitate its effective implementation in research and drug development.

The Core Principle of this compound Fluorescence

The fluorescence of this compound, like other rhodamine dyes, is governed by the fundamental principles of electronic excitation and subsequent relaxation. The molecule possesses a rigid xanthene core structure, which is crucial for its high quantum yield of fluorescence.

The process begins with the absorption of a photon of light by the this compound molecule. This absorption event excites a π-electron from its highest occupied molecular orbital (HOMO) in the ground state (S₀) to a higher energy level in the lowest unoccupied molecular orbital (LUMO), transitioning the molecule to an excited singlet state (S₁). The wavelength of light that is most efficiently absorbed is known as the excitation maximum (λex).

Following excitation, the molecule rapidly undergoes vibrational relaxation, losing some energy as heat to its surroundings and relaxing to the lowest vibrational level of the S₁ state. From this relaxed excited state, the molecule can return to the ground state through several pathways. For this compound, the predominant and most important pathway is fluorescence emission. This involves the release of a photon of light as the electron transitions from the S₁ state back to the S₀ state. Due to the energy lost during vibrational relaxation, the emitted photon has lower energy and consequently a longer wavelength than the absorbed photon. This difference in wavelength between the excitation and emission maxima is known as the Stokes shift.

The high quantum yield of this compound indicates that a large fraction of the absorbed photons are re-emitted as fluorescent light, contributing to its bright signal.[1][2] The photostability of the rhodamine core structure ensures that the dye can withstand multiple cycles of excitation and emission before undergoing photobleaching, making it suitable for applications requiring prolonged or intense illumination.[3]

Caption: Experimental workflow for using this compound as a passive reference dye in qPCR.

Labeling of Proteins with this compound NHS Ester

This compound is commonly available as an N-hydroxysuccinimide (NHS) ester derivative, which is an amine-reactive form of the dye. This allows for the covalent labeling of proteins and other biomolecules containing primary amines, such as the N-terminus of a polypeptide chain and the side chain of lysine (B10760008) residues.

-

Protein Preparation:

-

The protein to be labeled should be in an amine-free buffer (e.g., PBS, HEPES) at a pH of 8.0-8.5. Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester and must be removed, for example, by dialysis or buffer exchange.

-

The protein concentration should ideally be 1-10 mg/mL.

-

-

This compound NHS Ester Solution Preparation:

-

Immediately before use, dissolve the this compound NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.

-

-

Labeling Reaction:

-

The optimal molar ratio of dye to protein will need to be determined empirically but a starting point of a 10- to 20-fold molar excess of the dye is recommended.

-

While gently vortexing, add the calculated volume of the this compound NHS ester solution to the protein solution.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purification of the Labeled Protein:

-

Remove the unreacted dye by size-exclusion chromatography (e.g., using a Sephadex G-25 column) or dialysis.

-

The purified, labeled protein conjugate can be stored at 4°C for short-term storage or at -20°C for long-term storage, protected from light.

-

-

Determination of Degree of Labeling (DOL):

-

The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for protein) and at the excitation maximum of this compound (~575 nm).

-

The concentration of the protein can be calculated using the following formula: Protein Concentration (M) = [A₂₈₀ - (A₅₇₅ x CF)] / ε_protein where CF is the correction factor (A₂₈₀ of the free dye / A₅₇₅ of the free dye) and ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

The concentration of the dye can be calculated using: Dye Concentration (M) = A₅₇₅ / ε_dye where ε_dye is the molar extinction coefficient of this compound at its λex.

-

DOL = Dye Concentration / Protein Concentration

-

dot

Caption: Experimental workflow for labeling proteins with this compound NHS ester.

Labeling of Amino-Modified Oligonucleotides with this compound NHS Ester

Similar to proteins, oligonucleotides synthesized with a primary amine modification (e.g., at the 5' or 3' end) can be readily labeled with this compound NHS ester.

-

Oligonucleotide Preparation:

-

Dissolve the amino-modified oligonucleotide in an amine-free buffer with a pH of 8.5 (e.g., 0.1 M sodium bicarbonate).

-

-

This compound NHS Ester Solution Preparation:

-

Prepare a fresh solution of this compound NHS ester in anhydrous DMF or DMSO.

-

-

Labeling Reaction:

-

Add a 5- to 10-fold molar excess of the this compound NHS ester solution to the oligonucleotide solution.

-

Incubate the reaction for 2-4 hours at room temperature in the dark.

-

-

Purification of the Labeled Oligonucleotide:

-

The labeled oligonucleotide can be purified from unreacted dye by ethanol (B145695) precipitation, followed by purification using high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

-

Applications in Signaling Pathways and Cellular Assays

Receptor Internalization Assay

A key application of fluorescently labeled molecules is in the study of cellular signaling pathways, such as receptor-mediated endocytosis. A ligand labeled with this compound can be used to visualize and quantify the internalization of its corresponding receptor.

A ligand for a cell surface receptor is labeled with this compound. Upon binding to its receptor, the ligand-receptor complex is internalized by the cell. The amount of internalized fluorescence can be quantified using techniques like flow cytometry or fluorescence microscopy, providing a measure of receptor internalization.

dot

Caption: Signaling pathway of receptor internalization visualized with a this compound labeled ligand.

Brief Protocol for Receptor Internalization Assay using Flow Cytometry:

-

Cell Preparation: Culture cells expressing the receptor of interest to an appropriate density.

-

Labeling: Incubate the cells with the this compound labeled ligand at 37°C for various time points to allow for internalization.

-

Removal of Surface-Bound Ligand: Wash the cells with a low pH buffer (e.g., glycine-HCl, pH 2.5) to strip any ligand that is still bound to the cell surface but not yet internalized.

-

Flow Cytometry Analysis: Resuspend the cells in a suitable buffer and analyze them on a flow cytometer. The fluorescence intensity of the cells will be proportional to the amount of internalized this compound labeled ligand.

Troubleshooting

Low Fluorescence Signal in Labeling Reactions:

-

Cause: Suboptimal pH of the reaction buffer.

-

Solution: Ensure the pH of the protein or oligonucleotide solution is between 8.0 and 8.5 for efficient reaction with the NHS ester. *[11] Cause: Presence of primary amines in the buffer.

-

Solution: Use an amine-free buffer for the labeling reaction.

-

Cause: Hydrolysis of the NHS ester.

-

Solution: Prepare the this compound NHS ester solution immediately before use. *[11] Cause: Insufficient molar excess of the dye.

-

Solution: Increase the molar ratio of the dye to the biomolecule.

Anomalous Data in qPCR with this compound Normalization:

-

Cause: Incorrect ROX concentration for the qPCR instrument.

-

Solution: Consult the instrument manufacturer's guidelines for the recommended ROX concentration.

-

Cause: Degradation of the ROX dye.

-

Solution: Store the ROX dye protected from light and at the recommended temperature.

-

Cause: Air bubbles in the reaction wells.

-

Solution: Centrifuge the qPCR plate before running the reaction to remove any bubbles. *[12] Cause: Evaporation from wells.

-

Solution: Ensure the plate is properly sealed. A gradual increase in ROX fluorescence during the run can indicate evaporation.

This compound is a powerful and versatile fluorescent dye with a well-characterized fluorescence principle. Its bright and photostable signal makes it an excellent choice for a wide range of applications in molecular and cellular biology. By understanding the fundamental principles of its fluorescence and following optimized experimental protocols, researchers can effectively utilize this compound to obtain high-quality, reproducible data in their investigations of nucleic acids, proteins, and cellular signaling pathways.

References

- 1. Separating the isomers—Efficient synthesis of the N-hydroxysuccinimide esters of 5 and 6-carboxyfluorescein diacetate and 5 and 6-carboxyrhodamine B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. ROX Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. sg.idtdna.com [sg.idtdna.com]

- 8. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]

- 9. neb.com [neb.com]

- 10. Internalization & Phagocytosis Assays: Detection Methods | Revvity [revvity.com]

- 11. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Structure and Synthesis of 5-Carboxy-X-rhodamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and a detailed protocol for the synthesis of 5-Carboxy-X-rhodamine (5-ROX), a vital fluorescent dye in various biomedical and biotechnological applications.

Chemical Structure and Properties

5-Carboxy-X-rhodamine is a derivative of rhodamine, characterized by a xanthene core with a carboxylic acid group at the 5-position of the bottom phenyl ring. This carboxylic acid moiety allows for covalent conjugation to biomolecules.

Table 1: Chemical and Physical Properties of 5-Carboxy-X-rhodamine

| Property | Value |

| IUPAC Name | 9-(2,4-dicarboxyphenyl)-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-ium |

| Molecular Formula | C₃₃H₃₀N₂O₅ |

| Molecular Weight | 534.61 g/mol |

| CAS Number | 216699-35-3 |

| Appearance | Dark solid |

| Solubility | Soluble in DMSO, DMF, and Methanol.[1] |

| Excitation Maximum (λex) | ~570-580 nm |

| Emission Maximum (λem) | ~600-605 nm |

| Molar Extinction Coefficient (ε) | ~93,000 cm⁻¹M⁻¹ |

| Fluorescence Quantum Yield (Φ) | High |

Synthesis of 5-Carboxy-X-rhodamine

The synthesis of 5-Carboxy-X-rhodamine is a multi-step process that involves the preparation of a key intermediate, 8-hydroxyjulolidine (B559601), followed by its condensation with 4-carboxyphthalic anhydride (B1165640). This condensation reaction typically yields a mixture of 5- and 6-isomers, which then require separation. An efficient route for this synthesis has been reported by Uddin and Marnett.[1][2]

Synthesis Workflow

The overall synthetic pathway is depicted below.

Caption: Synthesis workflow for 5-Carboxy-X-rhodamine.

Experimental Protocols

The following protocols are based on the work of Uddin and Marnett and other reported procedures.

Step 1: Synthesis of 8-methoxyjulolidine

-

A mixture of 3-methoxyaniline and an excess of 1-bromo-3-chloropropane is heated.

-

An inorganic base, such as sodium bicarbonate, is added to the reaction mixture.

-

The reaction is heated to around 95 °C and then the temperature is raised to approximately 150 °C and maintained until the 3-methoxyaniline is completely consumed.[3]

-

After cooling, water is added, and the organic layer is separated.

-

The crude product is extracted and purified to yield 8-methoxyjulolidine.

Step 2: Synthesis of 8-hydroxyjulolidine (Demethylation)

-

The 8-methoxyjulolidine obtained in the previous step is treated with a demethylating agent, such as 40% hydroiodic acid.[3]

-

The reaction mixture is heated at reflux for several hours.

-

After cooling, the product is precipitated, filtered, and washed to give 8-hydroxyjulolidine.

Step 3: Condensation of 8-hydroxyjulolidine with 4-carboxyphthalic anhydride

-

A mixture of 8-hydroxyjulolidine (2 equivalents) and 4-carboxyphthalic anhydride (1 equivalent) is prepared in a high-boiling, weakly acidic solvent like propionic acid.[2]

-

A catalytic amount of a strong acid, such as sulfuric acid, is added.

-

The reaction mixture is heated at reflux for several hours.

-

The solvent is removed under reduced pressure to yield a crude mixture of 5- and 6-Carboxy-X-rhodamine.

Step 4: Separation of 5- and 6-Carboxy-X-rhodamine Isomers

-

The crude mixture of isomers is separated using flash column chromatography on silica (B1680970) gel.[2]

-

A solvent gradient, typically a mixture of chloroform (B151607) and methanol, is used for elution.[2]

-

Fractions are collected and analyzed (e.g., by TLC or HPLC) to isolate the pure 5-Carboxy-X-rhodamine and 6-Carboxy-X-rhodamine. The isomeric purity should be greater than 99%.[2]

Quantitative Data

The following table summarizes the reported yields for the key steps in the synthesis of 5-Carboxy-X-rhodamine.

Table 2: Reaction Yields for the Synthesis of 5-Carboxy-X-rhodamine

| Reaction Step | Product | Reported Yield (%) |

| Cyclization of m-anisidine | 8-methoxyjulolidine | - |

| Demethylation | 8-hydroxyjulolidine | - |

| Condensation and Separation | 5-Carboxy-X-rhodamine | 34%[2] |

| Condensation and Separation | 6-Carboxy-X-rhodamine | 32%[2] |

Note: Yields can vary depending on the specific reaction conditions and purification methods.

Conclusion

This guide provides a detailed technical overview of the structure and synthesis of 5-Carboxy-X-rhodamine. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development, enabling the efficient synthesis and application of this important fluorescent probe.

References

An In-Depth Technical Guide to the Excitation and Emission Spectra of 5-ROX

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral properties of 5-Carboxy-X-rhodamine (5-ROX), a widely used fluorophore in biological research. It details the excitation and emission characteristics, experimental protocols for its use, and its application in studying cellular signaling pathways.

Core Spectral Properties of this compound

This compound is a bright, red-orange fluorescent dye belonging to the rhodamine family. It is favored for its high fluorescence quantum yield and good photostability. The spectral properties of this compound can vary slightly depending on its chemical form (e.g., free acid, succinimidyl ester) and the local environment, such as the solvent and pH. The data presented below is a summary of typical values for this compound and its derivatives.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~570 - 578 nm | The peak wavelength at which the fluorophore absorbs light most efficiently. |

| Emission Maximum (λem) | ~591 - 604 nm | The peak wavelength of the emitted fluorescence. |

| Molar Extinction Coefficient (ε) | ~82,000 - 93,000 M⁻¹cm⁻¹ | A measure of how strongly the dye absorbs light at its excitation maximum. |

| Fluorescence Quantum Yield (Φ) | ~0.94 | The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process. |

Experimental Protocols

Measuring the Excitation and Emission Spectra of this compound

A detailed protocol for accurately measuring the spectral characteristics of this compound is crucial for ensuring reproducible experimental results.

1. Sample Preparation:

-

Solvent Selection: this compound is soluble in polar organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and methanol. For biological applications, it is often used in aqueous buffers (e.g., phosphate-buffered saline, PBS) at a physiological pH (typically 7.2-7.4).

-

Concentration: Prepare a stock solution of this compound in an appropriate solvent (e.g., 1 mM in DMSO). For spectral measurements, dilute the stock solution in the desired experimental buffer to a concentration that results in an absorbance of approximately 0.05 at the excitation maximum in a 1 cm path length cuvette. This low concentration helps to avoid inner filter effects.

2. Instrumentation and Settings:

-

Spectrofluorometer: Use a calibrated spectrofluorometer for all measurements.

-

Excitation Scan: To measure the excitation spectrum, set the emission monochromator to the expected emission maximum (e.g., 604 nm) and scan a range of excitation wavelengths (e.g., 450-590 nm).

-

Emission Scan: To measure the emission spectrum, set the excitation monochromator to the determined excitation maximum (e.g., 578 nm) and scan a range of emission wavelengths (e.g., 585-700 nm).

-

Slit Widths: Use narrow slit widths (e.g., 2-5 nm) for both excitation and emission to obtain high-resolution spectra.

-

Blank Subtraction: Always measure the spectrum of the buffer/solvent alone and subtract it from the sample spectrum to correct for background fluorescence and Raman scattering.

Protocol for Determining the Relative Fluorescence Quantum Yield of this compound

The quantum yield of a fluorophore is often determined relative to a well-characterized standard. For this compound, a suitable standard would be a dye with a similar excitation and emission range, such as Rhodamine 6G in ethanol (B145695) (Φ = 0.95).

1. Prepare Solutions:

- Prepare a series of dilutions of both the this compound sample and the Rhodamine 6G standard in the same solvent (if possible) with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

2. Measure Absorbance:

- Using a spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

3. Measure Fluorescence Emission:

- Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring identical excitation wavelength, slit widths, and other instrument settings for both the sample and the standard.

4. Calculate Integrated Fluorescence Intensity:

- Calculate the integrated area under the emission curve for each spectrum.

5. Plot Data and Calculate Quantum Yield:

- Plot the integrated fluorescence intensity versus absorbance for both the this compound sample and the Rhodamine 6G standard.

- The slope of the resulting linear fits is proportional to the quantum yield.

- The quantum yield of this compound (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²) where Φ is the quantum yield, Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.

Labeling Proteins with this compound Succinimidyl Ester

This compound succinimidyl ester (SE) is an amine-reactive derivative commonly used to label proteins and peptides.

1. Reagent Preparation:

- Protein Solution: Dissolve the protein to be labeled in an amine-free buffer at a pH of 8.0-9.0 (e.g., 0.1 M sodium bicarbonate buffer). The optimal protein concentration is typically 2-10 mg/mL.

- This compound SE Solution: Immediately before use, dissolve the this compound SE in anhydrous DMSO to a concentration of 10 mg/mL.

2. Labeling Reaction:

- Add the this compound SE solution to the protein solution. The molar ratio of dye to protein will need to be optimized for each specific protein but a starting point of 10-20 moles of dye per mole of protein is common.

- Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.

3. Purification of the Labeled Protein:

- Separate the labeled protein from unreacted dye using size exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis against an appropriate buffer (e.g., PBS).

4. Determination of Degree of Labeling (DOL):

- Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the excitation maximum of this compound (e.g., 578 nm).

- The DOL can be calculated using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.

Application in Signaling Pathways

This compound and its derivatives are valuable tools for studying a variety of cellular signaling pathways. Below are examples of experimental workflows and the corresponding signaling pathways visualized using Graphviz.

FRET-Based Caspase-3 Activity Assay

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique to monitor protease activity in real-time. A peptide substrate containing the caspase-3 cleavage sequence (DEVD) can be labeled with a FRET pair, such as a donor fluorophore and this compound as the acceptor. In the intact peptide, the close proximity of the two fluorophores allows for FRET to occur. Upon cleavage by active caspase-3, the donor and acceptor are separated, leading to a decrease in FRET.

Experimental Workflow:

Caption: Workflow for a FRET-based caspase-3 activity assay.

Signaling Pathway:

Caption: Caspase-3 activation pathway leading to FRET signal change.

Immunofluorescence Staining of the Actin Cytoskeleton

This compound can be conjugated to phalloidin, a toxin that specifically binds to filamentous actin (F-actin). This allows for the visualization of the actin cytoskeleton, which is involved in numerous signaling pathways that regulate cell shape, motility, and division.

Experimental Workflow:

Caption: Workflow for immunofluorescence staining of F-actin.[1]

Signaling Pathway Example: Rho GTPase Signaling to the Actin Cytoskeleton

Caption: Rho GTPase signaling pathway regulating actin dynamics.

This guide provides a foundational understanding of the spectral properties of this compound and its application in biological research. For specific applications, further optimization of the provided protocols may be necessary.

References

5-Carboxy-X-Rhodamine (5-ROX): A Technical Guide to its Photophysical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core photophysical properties of 5-Carboxy-X-rhodamine (5-ROX), a widely utilized fluorescent dye in biological research and drug development. This document outlines its quantum yield and extinction coefficient, details the experimental protocols for their determination, and visualizes its application in key experimental workflows.

Core Photophysical Properties of this compound

This compound is a bright, photostable orange-red fluorophore valued for its high fluorescence quantum yield and strong light absorption.[1] These characteristics make it an excellent candidate for a variety of fluorescence-based assays. The specific values for its quantum yield and extinction coefficient can vary slightly depending on the measurement conditions and the supplier. Below is a summary of reported values.

| Parameter | Value | Source |

| Quantum Yield (Φ) | 0.94 | AAT Bioquest[2], MedchemExpress |

| 1.0 | Lumiprobe[3] | |

| Molar Extinction Coefficient (ε) | 93,000 cm⁻¹M⁻¹ | Vector Labs[4][5] |

| 82,000 cm⁻¹M⁻¹ | AAT Bioquest[2] | |

| >85,000 cm⁻¹M⁻¹ | emp BIOTECH[1] | |

| 36,000 cm⁻¹M⁻¹ | MedchemExpress, PMC[6] | |

| Excitation Maximum (λex) | 570 nm | Vector Labs[4][5] |

| 576 nm | emp BIOTECH[1] | |

| 578 nm | AAT Bioquest[2] | |

| 580 nm | MedchemExpress, PMC[6] | |

| Emission Maximum (λem) | 591 nm | Vector Labs[4][5] |

| 601 nm | emp BIOTECH[1] | |

| 604 nm | AAT Bioquest[2], MedchemExpress, PMC[6] |

Note: The variability in these values underscores the importance of consistent experimental conditions and careful calibration for quantitative applications.

Experimental Protocols

Accurate determination of the quantum yield and extinction coefficient is crucial for quantitative fluorescence studies. The following sections provide detailed methodologies for these measurements.

Determination of Molar Extinction Coefficient

The molar extinction coefficient is determined by applying the Beer-Lambert law, which relates absorbance to the concentration of the absorbing species, the path length of the light, and the extinction coefficient itself.[7]

Methodology:

-

Preparation of a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., DMSO, DMF, or methanol) to create a concentrated stock solution.[4][5]

-

Preparation of Serial Dilutions: Prepare a series of dilutions from the stock solution in the desired experimental buffer (e.g., TE buffer, pH 8.0).[1] The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer, typically between 0.1 and 1.0.

-

Absorbance Measurement:

-

Data Analysis:

-

Plot the measured absorbance at the λmax versus the molar concentration of this compound for each dilution.

-

Perform a linear regression on the data points.

-

According to the Beer-Lambert Law (A = εcl), the slope of the resulting line is the molar extinction coefficient (ε) when the path length (l) is 1 cm.[7][8]

-

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is typically determined using the comparative method, which involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.[9][10]

Methodology:

-

Selection of a Standard: Choose a suitable fluorescence standard with a known quantum yield and spectral properties that overlap with this compound. Rhodamine 101 is a common choice for this spectral region.

-

Preparation of Solutions:

-

Prepare a series of dilutions for both the this compound sample and the quantum yield standard in the same solvent.

-

The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.[11]

-

-

Absorbance and Fluorescence Measurements:

-

Record the absorbance spectra for all solutions and determine the absorbance at the chosen excitation wavelength.

-

Record the corrected fluorescence emission spectra for all solutions using a spectrofluorometer, ensuring identical excitation wavelength, slit widths, and other instrument settings for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the this compound sample and the standard.

-

The quantum yield of the this compound sample (Φ_s) can be calculated using the following equation:

Φ_s = Φ_std * (m_s / m_std) * (η_s² / η_std²)

where:

-

Φ_std is the quantum yield of the standard.

-

m_s and m_std are the slopes of the linear fits for the sample and standard, respectively.

-

η_s and η_std are the refractive indices of the sample and standard solutions (if different).

-

-

Applications and Workflows

This compound is a versatile fluorescent label used in various biochemical and molecular biology applications.[1] Its carboxylic acid group allows for covalent attachment to primary amines on biomolecules like proteins and oligonucleotides.[4]

Oligonucleotide Labeling Workflow

This compound is frequently used for labeling oligonucleotides for applications such as real-time PCR and DNA sequencing.[4][12] The following diagram illustrates a typical workflow for labeling an amino-modified oligonucleotide.

Förster Resonance Energy Transfer (FRET)

This compound can serve as an acceptor dye in Förster Resonance Energy Transfer (FRET) experiments due to its spectral overlap with common donor fluorophores.[4] FRET is a mechanism describing energy transfer between two light-sensitive molecules.

References

- 1. empbiotech.com [empbiotech.com]

- 2. 5(6)-ROX [5-(and 6)-Carboxy-X-rhodamine] *CAS 198978-94-8* | AAT Bioquest [aatbio.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. Synthesis of 5- and 6-Carboxy-X-rhodamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Extinction Coefficient Measurement Method | MtoZ Biolabs [mtoz-biolabs.com]

- 8. Experimental Steps to Determine Protein Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. agilent.com [agilent.com]

- 11. iss.com [iss.com]

- 12. Rox (carboxy-X-rhodamine) Dye | AxisPharm [axispharm.com]

An In-depth Technical Guide to the Photophysical and Photochemical Properties of Rhodamine Dyes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential photophysical and photochemical properties of rhodamine dyes. These versatile fluorophores are widely used in various scientific disciplines, including biomedical research and drug development, owing to their high fluorescence quantum yields, excellent photostability, and tunable spectroscopic characteristics. This document offers a detailed examination of their spectral properties, experimental protocols for their characterization, and insights into their applications in cellular imaging and therapy.

Core Photophysical and Photochemical Properties

Rhodamine dyes are a class of xanthene dyes characterized by a common tricyclic aromatic structure. Variations in the substituents on this core structure give rise to a family of dyes with a wide range of absorption and emission wavelengths, spanning the visible to near-infrared regions of the electromagnetic spectrum.[] Their fluorescence is typically bright and robust, making them ideal candidates for a multitude of fluorescence-based applications.[]

The photophysical behavior of rhodamine dyes is governed by the transitions between electronic energy states, as depicted in a Jablonski diagram. Upon absorption of a photon, the molecule is excited from its ground electronic state (S₀) to a higher singlet excited state (S₁ or S₂). The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state through internal conversion and vibrational relaxation. From the S₁ state, the molecule can return to the ground state via several pathways:

-

Fluorescence: Radiative decay from the S₁ to the S₀ state, resulting in the emission of a photon at a longer wavelength than the absorbed photon (Stokes shift). This is the primary process of interest in most applications of rhodamine dyes.

-

Internal Conversion (IC): A non-radiative decay pathway from S₁ to S₀.

-

Intersystem Crossing (ISC): A non-radiative transition from the singlet excited state (S₁) to a triplet excited state (T₁). From the T₁ state, the molecule can undergo phosphorescence (radiative decay to S₀) or participate in photochemical reactions.

The efficiency of fluorescence is quantified by the fluorescence quantum yield (Φ_F) , which is the ratio of the number of photons emitted to the number of photons absorbed. Rhodamine dyes are known for their high quantum yields.[2] The fluorescence lifetime (τ_F) is the average time the molecule spends in the excited state before returning to the ground state.

Photochemical Properties and Applications

The ability of rhodamine dyes to generate reactive oxygen species (ROS) upon excitation makes them suitable for use as photosensitizers in photodynamic therapy (PDT) .[3] In PDT, the dye is administered to the target tissue and then irradiated with light of a specific wavelength. The excited dye can then transfer its energy to molecular oxygen, generating singlet oxygen (¹O₂), a highly reactive species that can induce cell death. This process is known as a Type II photochemical reaction. Alternatively, the excited dye can react directly with a substrate to produce radical ions, a Type I reaction.[4][5]

In drug delivery , rhodamine dyes are frequently used as fluorescent tracers to monitor the uptake, distribution, and release of drug-loaded nanoparticles or conjugates.[6][7] Their high brightness allows for sensitive detection even at low concentrations.

Quantitative Photophysical Data

The following tables summarize key photophysical parameters for several common rhodamine dyes in various solvents. These values are essential for selecting the appropriate dye and experimental conditions for a specific application.

Table 1: Photophysical Properties of Common Rhodamine Dyes

| Dye | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ_F) | Lifetime (τ_F, ns) |

| Rhodamine B | Ethanol | 550 | 572 | 106,000 | 0.39 | - |

| Methanol | 548 | 570 | - | 0.39 | - | |

| Water | 555 | 572 | - | - | - | |

| Rhodamine 6G | Ethanol | 530 | 552 | 116,000 | 0.95 | 4.1 |

| Methanol | 528 | 549 | - | 0.94 | - | |

| Water | 525 | 548 | - | - | - | |

| Rhodamine 123 | Methanol | 505 | 534 | 97,000 | 0.90 | 4.2 |

| HBSS (1% MeOH) | 505 | 525 | - | - | - | |

| Rhodamine 110 | - | 498-500 | 521-522 | - | - | - |

| TMRM | - | - | - | - | - | 2.4 |

| TMRE | - | - | - | - | - | - |

Data compiled from various sources.[8][9][10][11][12][13][14][15] Note that values can vary depending on the specific experimental conditions (e.g., temperature, pH, purity of dye and solvent).

Experimental Protocols

Accurate characterization of the photophysical properties of rhodamine dyes is crucial for their effective application. The following sections provide detailed methodologies for two key experiments: the determination of relative fluorescence quantum yield and the measurement of fluorescence lifetime.

Protocol 1: Determination of Relative Fluorescence Quantum Yield

This protocol describes the comparative method for determining the fluorescence quantum yield of a sample relative to a standard with a known quantum yield.[16][17][18][19]

Materials:

-

Spectrofluorometer with a corrected emission spectrum feature.

-

UV-Vis spectrophotometer.

-

Quartz cuvettes (1 cm path length).

-

Volumetric flasks and pipettes.

-

Standard fluorophore with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ_F = 0.95).

-

Test sample (the rhodamine dye of interest).

-

Spectroscopic grade solvent.

Procedure:

-

Prepare Stock Solutions: Prepare stock solutions of the standard and the test sample in the chosen solvent.

-

Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the test sample. The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1 to avoid inner filter effects.[16][18]

-

Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength. The excitation wavelength should be a wavelength at which both the standard and the sample absorb.

-

Measure Fluorescence Spectra:

-

Set the excitation wavelength on the spectrofluorometer to the same wavelength used for the absorbance measurements.

-

Record the fluorescence emission spectrum for each solution. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

-

-

Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot Data: For both the standard and the test sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

Determine the Gradients: Perform a linear regression for each plot to determine the gradient (slope) of the line.

-

Calculate the Quantum Yield: The quantum yield of the test sample (Φ_X) can be calculated using the following equation:[16]

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

Where:

-

Φ_ST is the quantum yield of the standard.

-

Grad_X and Grad_ST are the gradients of the plots for the test sample and the standard, respectively.

-

η_X and η_ST are the refractive indices of the solvents used for the test sample and the standard, respectively (if the same solvent is used, this term becomes 1).

-

Protocol 2: Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.[20][21][22][23][24]

Materials:

-

TCSPC system, including:

-

Pulsed light source (e.g., picosecond laser diode or LED).

-

Sample holder.

-

Fast and sensitive single-photon detector (e.g., photomultiplier tube (PMT) or single-photon avalanche diode (SPAD)).

-

TCSPC electronics (e.g., constant fraction discriminator (CFD), time-to-amplitude converter (TAC), and multichannel analyzer (MCA)).

-

-

Computer with data acquisition and analysis software.

-

Sample solution in a suitable cuvette.

Procedure:

-

Instrument Setup and Calibration:

-

Set up the TCSPC system according to the manufacturer's instructions.

-

Select a pulsed light source with a wavelength that is strongly absorbed by the sample. The pulse duration should be significantly shorter than the expected fluorescence lifetime.

-

Calibrate the system by measuring the instrument response function (IRF). This is typically done using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) that has a negligible lifetime.

-

-

Sample Preparation: Prepare a dilute solution of the rhodamine dye. The concentration should be low enough to avoid aggregation and re-absorption effects.

-

Data Acquisition:

-

Place the sample cuvette in the sample holder.

-

Set the data acquisition parameters, such as the collection time and the time window (the time range over which photons are counted).

-

Start the data acquisition. The TCSPC system will build a histogram of the arrival times of the emitted photons relative to the excitation pulses. The resulting curve represents the fluorescence decay.

-

-

Data Analysis:

-

The collected fluorescence decay data is then analyzed by fitting it to a mathematical model, typically a sum of exponential decay functions.

-

The analysis software will perform a deconvolution of the measured decay with the IRF to extract the true fluorescence lifetime(s) of the sample. For a single fluorescent species, the decay is typically fitted to a single exponential function:

I(t) = I₀ * exp(-t/τ_F)

Where:

-

I(t) is the intensity at time t.

-

I₀ is the initial intensity.

-

τ_F is the fluorescence lifetime.

-

-

Signaling Pathways and Experimental Workflows

The unique properties of rhodamine dyes make them invaluable tools for visualizing and quantifying dynamic processes in biological systems.

Monitoring Mitochondrial Membrane Potential

Rhodamine dyes such as Rhodamine 123, TMRM (tetramethylrhodamine, methyl ester), and TMRE (tetramethylrhodamine, ethyl ester) are lipophilic cations that accumulate in the mitochondria of living cells in response to the mitochondrial membrane potential (ΔΨm).[25][26][27] A higher ΔΨm leads to greater accumulation and, in some cases, fluorescence quenching. This property allows researchers to monitor changes in mitochondrial health and activity.

References

- 2. Rhodamine 123 as a probe of transmembrane potential in isolated rat-liver mitochondria: spectral and metabolic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Rhodamine/Nanodiamond as a System Model for Drug Carrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. "Study the spectroscopic characteristics of Rhodamine B Dye in Ethanol " by Rafed A. Ali, Oday Mazin Abdul-Munem et al. [bsj.uobaghdad.edu.iq]

- 9. Solvent effect on two-photon absorption and fluorescence of rhodamine dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Rhodamine 123 - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. biotium.com [biotium.com]

- 14. researchgate.net [researchgate.net]

- 15. Spectrum [Rhodamine 110] | AAT Bioquest [aatbio.com]

- 16. chem.uci.edu [chem.uci.edu]

- 17. Tutorial: measurement of fluorescence spectra and determination of relative fluorescence quantum yields of transparent samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. agilent.com [agilent.com]

- 19. edinst.com [edinst.com]

- 20. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 21. bhu.ac.in [bhu.ac.in]

- 22. photon-force.com [photon-force.com]

- 23. Time-Correlated Single Photon Counting (TCSPC) | Swabian Instruments [swabianinstruments.com]

- 24. becker-hickl.com [becker-hickl.com]

- 25. Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Rhodamine 123 as a probe of mitochondrial membrane potential: evaluation of proton flux through F(0) during ATP synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Mitochondrial Inner Membrane Electrophysiology Assessed by Rhodamine-123 Transport and Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 5-ROX and 6-ROX Isomers: Key Differences and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key differences between 5-ROX (5-carboxy-X-rhodamine) and 6-ROX (6-carboxy-X-rhodamine) isomers. This document will delve into their chemical structures, comparative spectroscopic properties, and detailed protocols for their application in biomolecule labeling and purification, with a focus on oligonucleotides. The information presented is intended to assist researchers in making informed decisions for their experimental designs.

Chemical Structure: The Subtle Distinction

The primary difference between this compound and 6-ROX lies in the substitution pattern of the carboxylic acid group on the benzoic acid ring of the rhodamine core. In this compound, the carboxyl group is at the 5-position, whereas in 6-ROX, it is at the 6-position. This seemingly minor positional difference can have implications for the reactivity and potentially the biological properties of the resulting conjugates, making the choice of a single, pure isomer critical for applications demanding high reproducibility.[1][2]

Below is a visualization of the chemical structures of 5-carboxy-X-rhodamine and 6-carboxy-X-rhodamine.

Caption: Chemical structures of this compound and 6-ROX isomers.

Spectroscopic Properties: A Tale of Two Similar Dyes

Despite the structural difference, this compound and 6-ROX exhibit nearly identical spectroscopic properties.[3] The position of the carboxyl group is remote from the core fluorophore, resulting in a minimal impact on the electronic structure and, consequently, the absorption and emission spectra.[2] This similarity allows them to be used interchangeably in many applications. However, for highly sensitive assays, subtle differences might be observed.

The following table summarizes the key spectroscopic properties of this compound. It is important to note that the exact values can vary slightly depending on the solvent and measurement conditions. Data for 6-ROX is often not reported separately due to its spectral similarity to the 5-isomer.

| Property | This compound | Source |

| Excitation Maximum (λex) | 578 - 580 nm | [1][4] |

| Emission Maximum (λem) | 604 nm | [1][4] |

| Molar Extinction Coefficient (ε) | 82,000 - 93,000 cm⁻¹M⁻¹ | [1][5] |

| Quantum Yield (Φ) | ~0.94 | [1][4] |

Applications in Biomolecule Labeling

Both this compound and 6-ROX are widely used for labeling biomolecules, particularly oligonucleotides, peptides, and proteins.[1][6] They are commonly supplied as amine-reactive N-hydroxysuccinimide (NHS) esters, which readily couple with primary amino groups to form stable amide bonds.

A key application of ROX-labeled oligonucleotides is their use as a passive reference dye in quantitative real-time PCR (qPCR).[6][7] The ROX dye provides a stable fluorescent signal that is used to normalize for variations in signal intensity between wells, which can arise from pipetting inaccuracies or instrument fluctuations.

The following diagram illustrates the general workflow for labeling an amino-modified oligonucleotide with a ROX NHS ester.

Caption: General workflow for labeling amino-modified oligonucleotides with ROX NHS ester.

Experimental Protocols

Labeling of Amino-Modified Oligonucleotides with this compound or 6-ROX NHS Ester

This protocol provides a general guideline for the conjugation of this compound or 6-ROX NHS ester to an amino-modified oligonucleotide. Optimization may be required depending on the specific oligonucleotide and desired degree of labeling.

Materials:

-

This compound NHS ester or 6-ROX NHS ester

-

Amino-modified oligonucleotide

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-9.0

-

Quenching solution (optional): 1.5 M hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0

-

Nuclease-free water

Procedure:

-

Prepare the Oligonucleotide: Dissolve the amino-modified oligonucleotide in the conjugation buffer to a final concentration of 1-5 mM.

-

Prepare the ROX NHS Ester Stock Solution: Immediately before use, dissolve the this compound or 6-ROX NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the dissolved ROX NHS ester to the oligonucleotide solution.

-

Vortex the mixture gently and incubate for 1-2 hours at room temperature in the dark.

-

-

Quench the Reaction (Optional): To stop the reaction, add a quenching solution to a final concentration of 10-50 mM and incubate for 15-30 minutes at room temperature.

-

Purification: Proceed immediately to the purification of the labeled oligonucleotide.

Purification of ROX-Labeled Oligonucleotides by HPLC

High-performance liquid chromatography (HPLC) is the recommended method for purifying ROX-labeled oligonucleotides to separate the labeled product from unlabeled oligonucleotides and free dye.[8][9] Reverse-phase HPLC (RP-HPLC) is commonly used for this purpose.

Instrumentation and Columns:

-

HPLC system with a UV-Vis detector

-

C8 or C18 reverse-phase column

Mobile Phases:

-

Buffer A: 0.1 M Triethylammonium Acetate (TEAA) in nuclease-free water

-

Buffer B: Acetonitrile

Procedure:

-

Sample Preparation: Dilute the conjugation reaction mixture with Buffer A.

-

HPLC Separation:

-

Equilibrate the column with a low percentage of Buffer B.

-

Inject the sample onto the column.

-

Elute the oligonucleotide using a linear gradient of increasing Buffer B concentration. A typical gradient might be from 5% to 65% Buffer B over 30-40 minutes.

-

Monitor the elution at 260 nm (for the oligonucleotide) and at the absorption maximum of ROX (~580 nm).

-

-

Fraction Collection: Collect the fractions corresponding to the peak that absorbs at both 260 nm and ~580 nm. This peak represents the ROX-labeled oligonucleotide.

-

Desalting: The collected fractions containing TEAA should be desalted, for example, by ethanol (B145695) precipitation or using a desalting column.

-

Quantification: Determine the concentration of the purified ROX-labeled oligonucleotide by measuring the absorbance at 260 nm.

The following diagram illustrates the logical flow of the HPLC purification process.

Caption: Logical workflow for the HPLC purification of ROX-labeled oligonucleotides.

Conclusion

References

- 1. This compound [5-Carboxy-X-rhodamine] *CAS 216699-35-3* | AAT Bioquest [aatbio.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. Oligonucleotide labeling and dyes for test kits [blog.interchim.com]

- 7. metabion.com [metabion.com]

- 8. Oligonucleotide Purification [sigmaaldrich.com]

- 9. labcluster.com [labcluster.com]

5-ROX: A Technical Guide to its Applications in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxy-X-rhodamine (5-ROX) is a fluorescent dye belonging to the rhodamine family, characterized by its bright orange-red fluorescence and high photostability. These properties have made it an invaluable tool in a wide array of molecular biology applications. This technical guide provides an in-depth overview of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and visual workflows to aid researchers in its effective implementation.

Core Properties of this compound

This compound exhibits favorable photophysical properties, including a long wavelength absorption maximum, high molar absorptivity, and a high quantum yield, making it a robust fluorophore for various detection systems.[1] Its carboxylic acid group allows for covalent attachment to biomolecules, such as oligonucleotides and proteins, through the formation of an amide bond with a primary amine.[2] This is typically achieved by activating the carboxylic acid as an N-hydroxysuccinimidyl (NHS) ester.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, providing a quick reference for experimental setup and instrumentation.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 570 - 586 nm | [1][3][4] |

| Emission Maximum (λem) | 591 - 610 nm | [1][3][4] |

| Molar Extinction Coefficient (ε) | >85,000 M⁻¹cm⁻¹ | [5] |

| Quantum Yield (Φ) | ~0.94 | [1] |

| Molecular Weight | 534.61 g/mol | [6] |

| Solubility | DMSO, DMF, Methanol | [5][7] |

Key Applications and Experimental Protocols

Quantitative PCR (qPCR) as a Passive Reference Dye

In quantitative PCR, this compound is widely used as a passive reference dye to normalize the fluorescent signal of reporter dyes (e.g., FAM, SYBR Green).[8][9] The ROX signal remains constant throughout the PCR reaction, allowing for the correction of well-to-well variations caused by pipetting inaccuracies, evaporation, or instrument optics.[6][9] This normalization leads to more precise and reproducible quantification of nucleic acids.

Caption: Workflow for a typical qPCR experiment utilizing this compound as a passive reference dye.

Materials:

-

qPCR Master Mix containing or compatible with ROX

-

Forward and reverse primers (10 µM stock)

-

Reporter probe (e.g., TaqMan probe, 10 µM stock)

-

DNA or cDNA template

-

Nuclease-free water

-

qPCR plate and seals

-

Real-time PCR instrument capable of detecting ROX

Procedure:

-

Reaction Setup:

-

On ice, prepare a master mix for the desired number of reactions, including a no-template control (NTC). For a typical 20 µL reaction, combine the following:

-

10 µL of 2x qPCR Master Mix with ROX (or add ROX separately to the final concentration recommended by the instrument manufacturer, typically 25-500 nM).

-

0.8 µL of Forward Primer (final concentration 400 nM).

-

0.8 µL of Reverse Primer (final concentration 400 nM).

-

0.4 µL of Reporter Probe (final concentration 200 nM).

-

Nuclease-free water to a final volume of 18 µL per reaction.

-

-

Mix the master mix gently by pipetting and spin down briefly.

-

Aliquot 18 µL of the master mix into each well of the qPCR plate.

-

Add 2 µL of DNA/cDNA template or nuclease-free water (for NTC) to the respective wells.

-

Seal the plate securely with an optical seal.

-

Centrifuge the plate briefly to collect the contents at the bottom of the wells.

-

-

qPCR Run:

-

Place the plate in the real-time PCR instrument.

-

Set up the thermal cycling protocol. A typical protocol is:

-

Initial Denaturation: 95°C for 10 minutes.

-

40 Cycles:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 60 seconds.

-

-

-

Ensure that the instrument is set to collect fluorescence data from the appropriate channels for your reporter dye (e.g., FAM) and ROX.

-

-

Data Analysis:

-

After the run is complete, the instrument software will generate amplification plots.

-

The software will automatically use the ROX signal to normalize the reporter dye's fluorescence signal.

-

Analyze the normalized data to determine the quantification cycle (Cq) values for each sample.

-

Sanger Sequencing

In automated Sanger sequencing, this compound is utilized in two primary ways: as a fluorescent label for primers or as a label for dideoxynucleotide triphosphates (ddNTPs) in dye-terminator sequencing.[10][11] This allows for the detection of DNA fragments that are separated by size during capillary electrophoresis, enabling the determination of the DNA sequence.

Caption: General workflow for dye-terminator Sanger sequencing using this compound labeled ddNTPs.

Materials:

-

Purified PCR product or plasmid DNA template

-

Sequencing primer

-

Cycle sequencing kit with this compound labeled ddNTPs (e.g., BigDye™ Terminator v3.1)

-

Sequencing dilution buffer

-

Nuclease-free water

-

Ethanol (B145695)/EDTA for precipitation

-

Hi-Di™ Formamide

-

Capillary electrophoresis instrument

Procedure:

-

Cycle Sequencing Reaction Setup:

-

In a PCR tube, prepare the following reaction mix (for a 10 µL reaction):

-

1 µL of Sequencing Premix (containing polymerase, dNTPs, and this compound labeled ddNTPs).

-

1.5 µL of 5x Sequencing Buffer.

-

3.2 pmol of sequencing primer.

-

Template DNA (e.g., 20-40 ng of a PCR product or 150-300 ng of a plasmid).

-

Nuclease-free water to a final volume of 10 µL.

-

-

Mix gently by pipetting.

-

-

Cycle Sequencing:

-

Perform cycle sequencing using a thermal cycler with the following program:

-

Initial Denaturation: 96°C for 1 minute.

-

25-35 Cycles:

-

Denaturation: 96°C for 10 seconds.

-

Annealing: 50°C for 5 seconds.

-

Extension: 60°C for 4 minutes.

-

-

Hold at 4°C.

-

-

-

Purification of Sequencing Products:

-

To precipitate the sequencing products, add 2.5 µL of 125 mM EDTA and 25 µL of 100% ethanol to each reaction.

-

Incubate at room temperature for 15 minutes.

-

Centrifuge at 4,000 x g for 30 minutes at 4°C.

-

Carefully aspirate the supernatant.

-

Wash the pellet with 35 µL of 70% ethanol and centrifuge at 1,650 x g for 15 minutes at 4°C.

-

Remove the supernatant and air-dry the pellet for 10-15 minutes.

-

-

Capillary Electrophoresis:

-

Resuspend the dried pellet in 10-12 µL of Hi-Di™ Formamide.

-

Denature the samples at 95°C for 5 minutes and then immediately place on ice.

-

Load the samples onto the capillary electrophoresis instrument.

-

Run the electrophoresis according to the manufacturer's instructions.

-

-

Data Analysis:

-

The sequencing software will generate a chromatogram based on the fluorescence detection of the this compound labeled fragments.

-

Analyze the chromatogram to determine the DNA sequence.

-

Fluorescence Microscopy

This compound can be conjugated to probes, such as oligonucleotides, for use in fluorescence microscopy applications like Fluorescence In Situ Hybridization (FISH). This allows for the visualization and localization of specific nucleic acid sequences within cells or tissues.

Caption: A generalized workflow for Fluorescence In Situ Hybridization (FISH) using a this compound labeled probe.

Materials:

-

Cells grown on coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

Phosphate Buffered Saline (PBS)

-

0.5% Triton X-100 in PBS

-

Hybridization Buffer (e.g., 50% formamide, 2x SSC, 10% dextran (B179266) sulfate)

-

This compound labeled oligonucleotide probe (working concentration typically 1-10 ng/µL)

-

Wash Buffer (e.g., 50% formamide, 2x SSC)

-

DAPI solution

-

Antifade mounting medium

-

Fluorescence microscope with appropriate filter sets for ROX and DAPI

Procedure:

-

Sample Preparation:

-

Wash cells on coverslips twice with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells twice with PBS.

-

-

Hybridization:

-

Pre-warm the hybridization buffer to 37°C.

-

Dilute the this compound labeled probe in the hybridization buffer to the desired working concentration (e.g., 5 ng/µL).

-

Denature the probe solution at 75°C for 5 minutes, then place on ice.

-

Apply the probe solution to the coverslips and incubate in a humidified chamber at 37°C overnight.

-

-

Washing:

-

Pre-warm the wash buffer to 42°C.

-

Carefully remove the coverslips from the hybridization chamber and wash them three times for 5 minutes each in the pre-warmed wash buffer.

-

Wash the coverslips once with PBS at room temperature.

-

-

Counterstaining and Mounting:

-

Incubate the coverslips with DAPI solution for 5 minutes at room temperature to stain the nuclei.

-

Wash the coverslips twice with PBS.

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

-

Imaging:

-

Visualize the samples using a fluorescence microscope equipped with appropriate filters for this compound (red channel) and DAPI (blue channel).

-

Labeling of Biomolecules

The carboxylic acid moiety of this compound can be activated, most commonly as an NHS ester, to react with primary amines on biomolecules such as proteins, antibodies, and amine-modified oligonucleotides.[12][13] This allows for the fluorescent labeling of these molecules for various downstream applications, including fluorescence microscopy, flow cytometry, and immunoassays.

Caption: General workflow for the covalent labeling of a biomolecule with this compound NHS ester.

Materials:

-

Protein to be labeled (in an amine-free buffer, e.g., PBS)

-

This compound NHS ester

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

1 M Sodium Bicarbonate buffer, pH 8.3

-

Purification column (e.g., gel filtration or dialysis cassette)

Procedure:

-

Preparation:

-

Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer.

-

Add 1/10th volume of 1 M sodium bicarbonate buffer to the protein solution to adjust the pH to ~8.3.

-

Immediately before use, dissolve the this compound NHS ester in DMSO or DMF to a concentration of 10 mg/mL.

-

-

Conjugation Reaction:

-

While gently stirring, slowly add the dissolved this compound NHS ester to the protein solution. A molar ratio of 10-20 moles of dye per mole of protein is a good starting point, but may require optimization.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Purification:

-

Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or by dialysis against an appropriate buffer (e.g., PBS).

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~575 nm (for this compound).

-

Calculate the protein concentration and the dye concentration using the Beer-Lambert law and the respective extinction coefficients.

-

The DOL is the molar ratio of the dye to the protein.

-

Conclusion

This compound is a versatile and robust fluorescent dye with significant applications in molecular biology. Its utility as a passive reference dye in qPCR, a fluorescent label in Sanger sequencing, and a probe conjugate in fluorescence microscopy makes it an indispensable tool for researchers. The detailed protocols and workflows provided in this guide are intended to facilitate the successful implementation of this compound in a variety of experimental contexts, ultimately contributing to the generation of high-quality, reliable data.

References

- 1. A quick and simple FISH protocol with hybridization-sensitive fluorescent linear oligodeoxynucleotide probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization of Protocol for Sequencing of Difficult Templates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FISH-Flow, a protocol for the concurrent detection of mRNA and protein in single cells using fluorescence in situ hybridization and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. abyntek.com [abyntek.com]

- 6. illumina.com [illumina.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. genaxxon.com [genaxxon.com]

- 9. ROX Passive Reference Dye | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. PCR for Sanger Sequencing | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. Sanger Sequencing: primer design | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]

5-Carboxy-X-rhodamine (5-ROX): A Technical Guide to Safe Handling and Precautions

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the safe handling of 5-Carboxy-X-rhodamine (5-ROX), a fluorescent dye widely utilized in biological research for labeling peptides, proteins, and nucleic acids.[1][2] Adherence to these safety protocols is crucial to ensure a safe laboratory environment and minimize potential exposure risks.

Chemical and Physical Properties

This compound is a rhodamine dye known for its strong fluorescence and photostability.[1] It is typically supplied as a dark violet or purple solid.[1][3] Understanding its physical and chemical properties is the first step in safe handling.

| Property | Value | Source |

| Synonyms | 5-Carboxy-X-rhodamine | [3][4] |

| CAS Number | 216699-35-3 | [1][3] |

| Molecular Formula | C₃₃H₃₀N₂O₅ (for free acid) | [5][6] |

| Molecular Weight | 534.6 g/mol (for free acid) | [5][6] |

| Appearance | Dark violet solid (powder) | [1][3] |

| Solubility | Soluble in Methanol, DMF, DMSO | [1][5] |

| Excitation Maximum (λex) | ~570-580 nm | [4][7] |

| Emission Maximum (λem) | ~591-604 nm | [1][4] |

Hazard Identification and GHS Classification

According to available Safety Data Sheets (SDS), this compound and its derivatives are classified as hazardous. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

GHS Hazard Classification: [3][8]

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[8]

-

Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[8]

-

Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[8]

GHS Signal Word: Warning[8]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound. The following diagram illustrates the necessary PPE.

Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of this compound and prevent accidental exposure.

Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[9]

-

Prevent the formation of dust and aerosols.[3]

-

Wash hands thoroughly after handling.[3]

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[3]

-

Store away from oxidizing agents.[8]

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is necessary.

First-Aid Measures

| Exposure Route | First-Aid Protocol | Source |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. | [3][8] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician. | [3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician. | [1][3][8] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. | [3][8] |

Accidental Release Measures

The following workflow outlines the steps to be taken in case of a spill.

For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[3] For larger spills, the same procedure should be followed, and care should be taken to prevent the product from entering drains.[3]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

-

Hazardous Combustion Products: Emits toxic fumes under fire conditions, including oxides of carbon and nitrogen.[3]

-

Special Fire-Fighting Procedures: Firefighters should wear self-contained breathing apparatus and full protective gear.[3]

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[3] Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a designated, sealed container labeled as hazardous chemical waste.[9]

Experimental Protocols

While specific safety-related experimental protocols for this compound are not detailed in the provided search results, the general principles of chemical safety and handling as outlined in this guide should be applied to all experimental work involving this compound. All laboratory procedures should be conducted in accordance with the institution's established safety protocols and a thorough risk assessment should be performed before beginning any new experiment.

The following logical workflow should be followed when planning and executing experiments with this compound.

References

- 1. empbiotech.com [empbiotech.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. peptide.com [peptide.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound (5-Carboxy-X-Rhodamine), 216699-35-3 | BroadPharm [broadpharm.com]

- 6. 5(6)-Carboxy-X-rhodamine BioReagent, fluorescence 198978-94-8 [sigmaaldrich.com]

- 7. selleckchem.com [selleckchem.com]

- 8. eurogentec.com [eurogentec.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound [5-Carboxy-X-rhodamine] *CAS 216699-35-3* | AAT Bioquest [aatbio.com]

- 11. lumiprobe.com [lumiprobe.com]

Stability of 5-Carboxy-X-rhodamine (5-ROX) in Various Buffer Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of 5-Carboxy-X-rhodamine (5-ROX), a widely used red-emitting fluorescent dye, under various buffer conditions. Understanding the factors that influence the photophysical and chemical stability of this compound is critical for its effective use in applications such as quantitative PCR (qPCR), fluorescence microscopy, and single-molecule detection. This document summarizes key stability parameters, provides detailed experimental protocols for stability assessment, and offers visual representations of experimental workflows and influencing factors.

Core Concepts of this compound Stability

This compound, like other rhodamine dyes, is known for its high photostability and strong fluorescence.[1] Its fluorescence properties, however, are not entirely independent of its chemical environment. Factors such as pH, the composition of the buffer system, temperature, and the presence of ions can significantly impact its performance. The structural rigidity provided by the n-propylene bridges in its xanthene core contributes to its high quantum yield by preventing non-radiative decay processes.[2]

Impact of Buffer Conditions on this compound Stability

The stability of this compound in aqueous solutions is a multifaceted issue. The following sections detail the influence of key buffer parameters on the dye's performance.

pH Dependence